molecular formula C12H14O B576239 6-Isopropyl-2H-chromene CAS No. 193687-19-3

6-Isopropyl-2H-chromene

Cat. No.: B576239
CAS No.: 193687-19-3
M. Wt: 174.243
InChI Key: WSECVKGDUKFWDZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Isopropyl-2H-chromene is an organic compound belonging to the chromene family, characterized by a benzopyran structure. This compound features an isopropyl group attached to the sixth position of the chromene ring. Chromenes are known for their diverse biological activities and potential therapeutic applications, making them a significant area of research in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Isopropyl-2H-chromene typically involves cyclization reactions. One common method is the cyclization of ortho-hydroxyaryl ketones with isopropyl-substituted alkenes under acidic conditions. This reaction can be catalyzed by Lewis acids such as aluminum chloride or boron trifluoride .

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of green chemistry principles, such as solvent-free reactions and the use of recyclable catalysts, is also being explored to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions: 6-Isopropyl-2H-chromene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Oxidation: Chromone derivatives.

    Reduction: Dihydrochromene derivatives.

    Substitution: Halogenated chromenes.

Scientific Research Applications

6-Isopropyl-2H-chromene has a wide range of applications in scientific research:

Mechanism of Action

The biological activity of 6-Isopropyl-2H-chromene is primarily due to its ability to interact with various molecular targets. It can modulate enzyme activity, inhibit cell proliferation, and induce apoptosis in cancer cells. The compound’s antioxidant properties are attributed to its ability to scavenge free radicals and reduce oxidative stress .

Comparison with Similar Compounds

Uniqueness: 6-Isopropyl-2H-chromene stands out due to its unique substitution pattern, which enhances its hydrophobicity and potentially its interaction with biological membranes. This makes it a promising candidate for drug development and other applications .

Biological Activity

6-Isopropyl-2H-chromene is a compound belonging to the chromene family, which has garnered attention for its diverse biological activities. This article explores its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound features a fused benzopyran structure, which contributes to its biological properties. The presence of the isopropyl group enhances lipophilicity, potentially affecting its interaction with biological membranes and enzymes. This compound is characterized by the following chemical formula:

  • Molecular Formula: C₁₃H₁₂O
  • Molecular Weight: 188.23 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. Key mechanisms include:

  • Antioxidant Activity: The compound exhibits significant antioxidant properties, which are essential for scavenging free radicals and reducing oxidative stress in cells.
  • Enzyme Modulation: It can modulate enzyme activities, influencing pathways related to cell proliferation and apoptosis, particularly in cancer cells.
  • Antimicrobial Properties: Research has indicated that this compound possesses antimicrobial activity, making it a candidate for further investigation in the development of antimicrobial agents.

Biological Activities and Applications

This compound has been studied for various biological activities:

  • Anticancer Activity:
    • The compound has shown promise in inhibiting cell proliferation and inducing apoptosis in various cancer cell lines. For instance, studies have demonstrated its effectiveness against breast cancer cells when compared to standard treatments like doxorubicin .
  • Anti-inflammatory Effects:
    • Research indicates that this compound may exert anti-inflammatory effects, which could be beneficial in treating conditions characterized by chronic inflammation.
  • Antidiabetic Potential:
    • Some derivatives of chromenes have been evaluated for their inhibitory effects on α-amylase and α-glucosidase enzymes, suggesting potential use as hypoglycemic agents .
  • Antimicrobial Activity:
    • The compound has demonstrated antibacterial properties against various pathogens, indicating its potential as an antimicrobial agent.

Case Studies and Research Findings

A summary of significant studies on this compound highlights its biological activity:

StudyFindings
Demonstrated antioxidant and anticancer properties through enzyme modulation and apoptosis induction.
Evaluated derivatives for anti-diabetic activity with promising IC50 values against α-amylase (e.g., IC50 = 1.76 μM).
Investigated the compound's effects on breast cancer cells, showing effectiveness comparable to established chemotherapy agents.

Properties

IUPAC Name

6-propan-2-yl-2H-chromene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O/c1-9(2)10-5-6-12-11(8-10)4-3-7-13-12/h3-6,8-9H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSECVKGDUKFWDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC2=C(C=C1)OCC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.